N-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-1H-indole-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c26-17(24-8-10-25(11-9-24)19-20-6-3-7-21-19)13-23-18(27)15-12-22-16-5-2-1-4-14(15)16/h1-7,12,22H,8-11,13H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXRSHPNZLCEAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CNC(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-1H-indole-3-carboxamide typically involves multiple steps, starting with the preparation of the indole core, followed by the introduction of the piperazine ring and the pyrimidine substituent. Common synthetic routes include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indole core is replaced by the piperazine moiety.
Attachment of the Pyrimidine Substituent: This step often involves the use of pyrimidine derivatives that react with the piperazine ring through nucleophilic aromatic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. Scale-up processes also require careful consideration of safety and environmental factors.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, allowing for the creation of more complex molecules.
Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research indicates potential therapeutic applications, including anti-tubercular activity and cancer treatment
Industry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-1H-indole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. For example, the compound has been shown to inhibit the MAPK pathway, which is frequently activated in cancers . This inhibition occurs through binding to specific sites on the enzymes, preventing their activity and thereby disrupting the signaling cascade.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following compounds share structural or functional similarities with the target molecule, differing primarily in substituents or core scaffolds:
Table 1: Structural and Functional Comparison of Analogues
Mechanistic and Pharmacological Insights
SCH772984
- Structural Divergence : Replaces the indole-3-carboxamide with a pyrrolidine-3-carboxamide and incorporates a pyridinyl-indazolyl group.
- Functional Impact: Binds to ERK1/2 via a novel inhibitor-induced pocket, achieving sub-nanomolar potency (IC₅₀ = 2–4 nM) . The pyrimidinyl-piperazine moiety facilitates kinase selectivity, while the pyrrolidine enhances solubility and binding affinity.
- Therapeutic Relevance : Demonstrates efficacy in BRAF- and RAS-mutant cancers by blocking ERK-dependent signaling .
Compound 5h ()
- Structural Divergence : Features an isatin-derived core linked to the pyrimidinyl-piperazine via an acetamide bridge.
- Functional Impact: Induces apoptosis in leukemia cells by modulating Bcl-2 family proteins.
4-(3-Chlorophenyl)-N-... ()
- Structural Divergence: Chlorophenyl substitution on piperazine and indole-6-ylamino group.
- The chlorophenyl group may enhance metabolic stability .
Structure-Activity Relationship (SAR) Trends
Piperazine Substitutions :
- The 4-(pyrimidin-2-yl)piperazine group (common in SCH772984 and the target compound) is critical for kinase inhibition. Substitution with phenyl (e.g., SCH772984) or benzyl () alters target selectivity.
- Chlorophenyl () or isobutyryl () groups may improve lipophilicity and blood-brain barrier penetration.
Indole vs. Heterocyclic Replacements :
- Indole-3-carboxamide (target compound) vs. pyrrolidine-3-carboxamide (SCH772984): The indole scaffold may favor interactions with hydrophobic kinase pockets, while pyrrolidine introduces conformational rigidity for ERK1/2 binding .
- Indole-2-carboxamide (): Positional isomerism reduces overlap with indole-3-carboxamide’s predicted binding mode.
Linker Modifications :
- Oxoethyl bridge (target compound) vs. acetamide (): The oxoethyl group provides flexibility, whereas rigid linkers (e.g., isatin-derived acetyl in 5h) may restrict conformational mobility, affecting target engagement .
Biological Activity
N-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-1H-indole-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{18}H_{22}N_{4}O_{3}
The compound features a pyrimidine ring, a piperazine moiety, and an indole structure, which are known to contribute to various biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Kinase Inhibition : Similar compounds have shown activity against kinases involved in cancer proliferation and inflammation pathways, suggesting that this compound may also exhibit similar properties.
- Neurotransmitter Modulation : The piperazine ring is known for its role in modulating neurotransmitter systems, particularly in the treatment of anxiety and depression.
Anticancer Activity
Recent studies have indicated that derivatives of indole and pyrimidine exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their efficacy against various cancer cell lines, including breast cancer and glioblastoma.
Analgesic and Anti-inflammatory Effects
Research has demonstrated that related compounds possess analgesic and anti-inflammatory activities. The mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory cytokines.
Study 1: Efficacy in Cancer Treatment
A study conducted on a series of indole derivatives, including our compound of interest, found that these compounds effectively inhibited tumor growth in xenograft models. The study reported a significant reduction in tumor size compared to control groups.
Study 2: Neuropharmacological Assessment
In a neuropharmacological study, the compound was tested for its anxiolytic effects using animal models. The results indicated that it significantly reduced anxiety-like behaviors in comparison to baseline measurements, supporting its potential use in treating anxiety disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
